molecular formula C10H9BrN2O2 B2450003 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid CAS No. 1270311-06-2

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid

Cat. No. B2450003
CAS RN: 1270311-06-2
M. Wt: 269.098
InChI Key: RNOCAESBOHXJJT-UHFFFAOYSA-N
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Description

“2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid” is a compound with the CAS Number: 1270311-06-2 . It has a molecular weight of 269.1 . The IUPAC name for this compound is "amino (5-bromo-1H-indol-3-yl)acetic acid" .


Synthesis Analysis

Indoles, including “this compound”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C10H9BrN2O2/c11-5-1-2-8-6 (3-5)7 (4-13-8)9 (12)10 (14)15/h1-4,9,13H,12H2, (H,14,15)" .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Amine-Induced Rearrangements

The reaction of certain bromo-indolyl compounds with primary amines leads to the production of rearranged amides, which can be further processed into substituted indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism, demonstrating the potential of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid in synthetic organic chemistry (Sanchez & Parcell, 1990).

Crystal Structure Analysis

Studies on the crystal structure of related indole compounds have been conducted, which are crucial in understanding the molecular geometry and potential applications in material science. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid demonstrates significant insights into hydrogen bonding and molecular interactions (Li, Liang & Tai, 2009).

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of indole compounds, including 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids, highlights the versatility of these compounds in producing various derivatives with potential pharmacological applications (Maklakov, Smushkevich & Magedov, 2002).

Application in Antibiotic Modification

Some derivatives of indole-acetic acids, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, have been synthesized for use as chemical modifiers in cephalosporin antibiotics, indicating their role in antibiotic enhancement and development (Kanai et al., 1993).

Pharmaceutical Applications

Research has been conducted on the synthesis and pharmacological screening of compounds derived from 2-(1H-Indol-3-yl)acetic acid, showcasing the potential applications of these compounds in developing new therapeutic agents with antibacterial and anti-inflammatory properties (Rubab et al., 2017).

properties

IUPAC Name

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCAESBOHXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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